tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopyrrolidine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanopyrrolidine moiety is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It acts as a prodrug, which means it is metabolized in the body to produce an active compound that exerts its effects . The molecular targets and pathways involved depend on the specific application and the active compound produced .
Comparison with Similar Compounds
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate can be compared with other similar compounds such as tert-Butyl N-(3R)-piperidin-3-ylcarbamate . While both compounds serve as intermediates in the synthesis of bioactive molecules, this compound is unique in its specific applications and the types of reactions it undergoes . Other similar compounds include tert-Butyl N-(3-cyano-4,6-dimethylpyridin-2-yl)carbonate .
Biological Activity
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H17N3O2
- Molecular Weight : 199.26 g/mol
- CAS Number : 1205749-53-6
The compound features a tert-butyl group, a cyanopyrrolidine moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the cyanopyrrolidine structure enhances its ability to participate in biochemical pathways related to enzyme inhibition and modulation of protein-ligand interactions.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, thereby altering their function.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including glioblastoma cells. This activity is likely linked to its ability to induce apoptosis and disrupt cell cycle progression.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegeneration or stroke. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Experimental Data
A summary of key findings from recent studies on this compound is presented below:
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : The compound's lipophilicity due to the tert-butyl group enhances its absorption across biological membranes.
- Distribution : It is expected to distribute widely in tissues due to its non-polar characteristics.
- Metabolism : Metabolic pathways likely involve hydrolysis of the carbamate group, leading to the formation of active metabolites.
- Excretion : Primarily excreted via renal pathways after metabolic conversion.
Properties
IUPAC Name |
tert-butyl N-(3-cyanopyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-10(6-11)4-5-12-7-10/h12H,4-5,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGYFUSINKZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.